methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce pyrazole alcohols or amines.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Comparison: Compared to its analogs, methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, making the compound more nucleophilic and potentially more reactive in certain chemical reactions. Additionally, the methoxy group can enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUNTJYQCEZJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350141 |
Source
|
Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898052-17-0 |
Source
|
Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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